N-(3-methoxyphenyl)-2-(methylamino)benzamide
Description
Chemical Identity and Structural Analysis of N-(3-Methoxyphenyl)-2-(methylamino)benzamide
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is This compound , which reflects its substitution pattern. The benzamide backbone (C₆H₅CONH₂) is substituted at the nitrogen atom with a 3-methoxyphenyl group (C₆H₄(OCH₃)-3) and at the second position of the benzene ring with a methylamino group (-NHCH₃). The CAS Registry Number, a unique identifier for chemical substances, is 348612-23-7 .
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₁₆N₂O₂ , derived from its constituent atoms: 15 carbons, 16 hydrogens, 2 nitrogens, and 2 oxygens. The molecular weight, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00), is 256.30 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight (g/mol) | 256.30 |
| Degree of Unsaturation | 9 (indicative of aromatic rings and amide bonds) |
SMILES Notation and Structural Isomerism
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is O=C(NC1=CC=CC(OC)=C1)C2=CC=CC=C2NC , which encodes its connectivity:
- Benzamide core :
C(=O)(N...)C... - 3-Methoxyphenyl group :
NC1=CC=CC(OC)=C1(attached to the amide nitrogen) - 2-Methylamino substituent :
NC(at the second position of the benzene ring).
Structural isomerism may arise from variations in substituent positions. For example:
- Positional isomers : Moving the methoxy group to the 2- or 4-position of the phenyl ring.
- Functional group isomers : Replacing the amide with an ester or nitrile group.
Crystallographic Data and Conformational Studies
Crystallographic data for this compound are not explicitly reported in the literature. However, analogous benzamide derivatives exhibit planar amide groups due to resonance stabilization, with dihedral angles between the aromatic rings and amide plane typically ranging from 30° to 50°. Conformational flexibility is influenced by:
- Amide bond rotation : Restricted by partial double-bond character.
- Methoxy group orientation : The methoxy oxygen may adopt positions coplanar or perpendicular to the aromatic ring to minimize steric hindrance.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands include:
- N-H stretch : 3300–3250 cm⁻¹ (amide and methylamino groups).
- C=O stretch : 1650–1630 cm⁻¹ (amide I band).
- C-O stretch : 1250–1200 cm⁻¹ (methoxy group).
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3280 |
| C=O Stretch | 1645 |
| C-O Stretch | 1235 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption maxima at 270 nm (π→π* transitions in aromatic rings) and 220 nm (n→π* transitions in the amide group).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-16-14-9-4-3-8-13(14)15(18)17-11-6-5-7-12(10-11)19-2/h3-10,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBTGRTHPBTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(methylamino)benzamide typically involves the reaction of 3-methoxyaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of 2-chlorobenzoyl chloride, resulting in the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(methylamino)benzamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(methylamino)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
N-(3-methoxyphenyl)-2-(methylamino)benzamide has emerged as a lead compound in drug discovery, primarily due to its structural characteristics that allow interaction with various biological targets. Its unique combination of methoxy and methylamino groups contributes to its biological activity, making it a candidate for further development in medicinal chemistry.
The compound's interactions with biological systems suggest several therapeutic applications:
- Antipsychotic Properties : The structural similarities with known neuroleptics indicate potential use in treating psychotic disorders. Compounds within the same class have demonstrated enhanced activity compared to traditional treatments like haloperidol .
- Antiviral Activity : Preliminary studies suggest that modifications to the benzamide structure can enhance antiviral properties against specific viruses, indicating a pathway for developing antiviral medications.
Case Studies
Several case studies have explored the effects of this compound and its analogs:
- Neuroleptic Activity Study : In a study evaluating various benzamide derivatives, this compound was found to exhibit significant antistereotypic activity while maintaining a low incidence of cataleptogenic effects, suggesting a favorable side effect profile for potential therapeutic use .
- Antiviral Research : A recent investigation into the antiviral properties of related compounds indicated that structural modifications could lead to enhanced efficacy against viral infections, supporting the need for further exploration of this compound in this context.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets. The methoxy and methylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The benzamide scaffold is highly versatile, with substituents significantly altering physical and chemical properties. Below is a comparison with key analogs (Table 1):
Table 1: Physicochemical Properties of N-(3-Methoxyphenyl)-2-(methylamino)benzamide and Analogs
Key Observations:
- Melting Points: Electron-withdrawing groups (e.g., trifluoromethyl in K15) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, π-π stacking). K15 melts at 202.1°C, whereas K17 (3-methoxyphenyl) melts at 130.4°C .
- Spectral Signatures: The methoxy group in K17 and the target compound generates distinct C-O stretches (~1250 cm⁻¹ in IR). The methylamino group contributes to N-H stretching (~3270 cm⁻¹) .
- Purity and Yield: K16 achieves 100% HPLC purity despite a moderate yield (54.08%), suggesting efficient purification protocols .
Biological Activity
N-(3-methoxyphenyl)-2-(methylamino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-methoxyaniline and 2-chlorobenzoyl chloride, facilitated by a base such as triethylamine. This reaction leads to the formation of the benzamide linkage, which is crucial for its biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, allowing for the derivation of numerous analogs with potentially enhanced biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure allows it to interact with microbial targets, possibly disrupting cell wall synthesis or function.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation. For instance, it has been reported to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within cells. The methoxy and methylamino groups are believed to enhance binding affinity and specificity towards target sites involved in disease processes. For example, its interaction with the epidermal growth factor receptor (EGFR) pathway has been noted as a potential target for anticancer strategies .
Case Studies
- Antiviral Activity : A study focusing on N-phenylbenzamide derivatives, including this compound, reported significant antiviral effects against Hepatitis B virus (HBV) and Hepatitis C virus (HCV). The compounds were shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
- Neuroleptic Activity : Research into similar benzamide compounds has highlighted neuroleptic effects, suggesting that modifications in structure can lead to enhanced therapeutic profiles for conditions such as psychosis. This opens avenues for exploring this compound in neuropharmacology .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Enzyme/receptor binding |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Moderate | High | A3G modulation |
| N-phenylbenzamide derivatives | Variable | Broad-spectrum | A3G induction |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-methoxyphenyl)-2-(methylamino)benzamide?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Acylation : React 2-(methylamino)benzoic acid derivatives (e.g., acyl chlorides) with 3-methoxyaniline under Schotten-Baumann conditions. Solvents like dichloromethane or THF are used with bases (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity. Reaction efficiency depends on stoichiometric ratios and temperature control (typically 0–25°C) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation involves:
- X-ray crystallography : Determines dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H⋯O interactions). For example, similar benzamides exhibit dihedral angles of ~36–55° between benzoyl and aniline rings .
- Spectroscopy :
- IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~3300 cm⁻¹).
- NMR : Distinct signals for methoxy (δ ~3.7–3.9 ppm, singlet), methylamino (δ ~2.8–3.1 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
Q. What preliminary biological screening strategies are used to assess its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) are incubated with the compound to measure IC₅₀ values. Use fluorogenic substrates or colorimetric readouts (e.g., absorbance at 405 nm for phosphatase activity) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., E. coli, C. albicans) with serial dilutions (0.1–100 µM) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing This compound?
- Methodological Answer :
- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers. For example, solvent effects on acylation can be simulated using COSMO-RS .
- Reaction path search tools : Software like GRRM or AFIR predicts intermediates and byproducts, reducing trial-and-error experiments. ICReDD’s approach integrates computation-experiment feedback loops to prioritize viable conditions .
Q. What strategies resolve contradictions in reported synthetic yields or product purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For instance, high-temperature conditions (80–100°C) may favor side reactions (e.g., over-oxidation) .
- Analytical cross-validation : Compare HPLC (reverse-phase C18 column) with LC-MS to detect impurities. Adjust mobile phase (acetonitrile/water + 0.1% formic acid) for optimal resolution .
Q. How does substituent positioning (e.g., methoxy vs. methylamino groups) influence conformational stability?
- Methodological Answer :
- Crystallographic studies : Analyze packing motifs (e.g., hydrogen-bonded chains vs. π-π stacking). For example, anti-perpendicular N–H alignment relative to substituents reduces steric strain .
- Molecular dynamics (MD) : Simulate rotational barriers (~5–10 kcal/mol) for substituents in explicit solvents (e.g., water, DMSO) using GROMACS. Compare with experimental NMR coupling constants (³JHH) .
Q. What advanced techniques characterize its potential as a pharmacophore in drug design?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs, kinases). Validate with SPR (surface plasmon resonance) to measure kinetic parameters (ka/kd) .
- ADMET profiling :
- Caco-2 assays : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption).
- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) via fluorometric kits .
Methodological Considerations for Data Integrity
Q. How do researchers ensure reproducibility in synthetic protocols for this compound?
- Answer :
- Strict moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Batch-to-batch NMR consistency : Compare ¹H NMR spectra across multiple syntheses; deviations >0.05 ppm signal impurities .
Q. What role do theoretical models play in predicting its material science applications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
